molecular formula C12H11ClN2O B12881620 5-[(E)-2-(2-chlorophenyl)ethenyl]-3-methyl-1,2-oxazol-4-amine

5-[(E)-2-(2-chlorophenyl)ethenyl]-3-methyl-1,2-oxazol-4-amine

Cat. No.: B12881620
M. Wt: 234.68 g/mol
InChI Key: JJUWMZRVHKAZTR-VOTSOKGWSA-N
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Description

5-[(E)-2-(2-chlorophenyl)ethenyl]-3-methyl-1,2-oxazol-4-amine is a synthetic organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of a chlorophenyl group, an ethenyl linkage, and a methyl-substituted oxazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(E)-2-(2-chlorophenyl)ethenyl]-3-methyl-1,2-oxazol-4-amine typically involves the following steps:

    Formation of the Ethenyl Intermediate: The initial step involves the formation of the ethenyl intermediate through a Wittig reaction. This reaction involves the use of a phosphonium ylide and an aldehyde to form the ethenyl linkage.

    Oxazole Ring Formation: The next step involves the cyclization of the intermediate to form the oxazole ring. This can be achieved through a condensation reaction involving an amine and a carbonyl compound.

    Chlorophenyl Substitution: The final step involves the introduction of the chlorophenyl group through a substitution reaction. This can be achieved using a chlorinated aromatic compound and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening techniques, advanced catalysts, and optimized reaction conditions to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethenyl linkage, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the oxazole ring or the ethenyl linkage, leading to the formation of reduced derivatives.

    Substitution: The chlorophenyl group can undergo substitution reactions, where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents for substitution reactions include nucleophiles such as amines, thiols, and alkoxides.

Major Products

    Oxidation: Epoxides, hydroxylated derivatives.

    Reduction: Reduced oxazole derivatives, alkanes.

    Substitution: Amino, thiol, and alkoxy derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-[(E)-2-(2-chlorophenyl)ethenyl]-3-methyl-1,2-oxazol-4-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to modulation of their activity.

    Pathways Involved: It can affect various biological pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C12H11ClN2O

Molecular Weight

234.68 g/mol

IUPAC Name

5-[(E)-2-(2-chlorophenyl)ethenyl]-3-methyl-1,2-oxazol-4-amine

InChI

InChI=1S/C12H11ClN2O/c1-8-12(14)11(16-15-8)7-6-9-4-2-3-5-10(9)13/h2-7H,14H2,1H3/b7-6+

InChI Key

JJUWMZRVHKAZTR-VOTSOKGWSA-N

Isomeric SMILES

CC1=NOC(=C1N)/C=C/C2=CC=CC=C2Cl

Canonical SMILES

CC1=NOC(=C1N)C=CC2=CC=CC=C2Cl

Origin of Product

United States

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